2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves the condensation of 2-aminobenzamides with ketones. This reaction can be catalyzed by various agents, including TBAI (tetrabutylammonium iodide), under metal-free conditions. The reaction proceeds in methanol as the solvent and employs molecular oxygen as the oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and green chemistry principles could be explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Substitution reactions can introduce different substituents onto the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like methanol .
Major Products
The major products formed from these reactions are typically modified quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an antimicrobial and antifungal agent.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s structure allows it to bind effectively to its targets .
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: Known for its broad applications, including antimalarial, antitumor, and antimicrobial activities.
Imidazoles: These heterocycles are key components in various functional molecules used in everyday applications.
Uniqueness
What sets 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide apart is its unique combination of the quinazolinone and benzothiazole moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H11F3N4O3S |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H11F3N4O3S/c19-18(20,21)28-10-5-6-13-14(7-10)29-17(23-13)24-15(26)8-25-9-22-12-4-2-1-3-11(12)16(25)27/h1-7,9H,8H2,(H,23,24,26) |
InChI Key |
ODMLFXJKENVYGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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